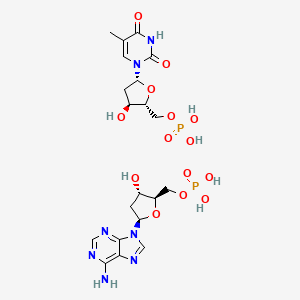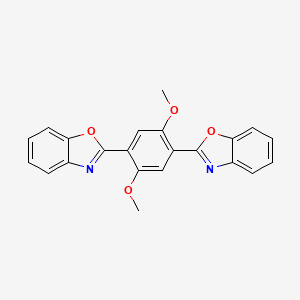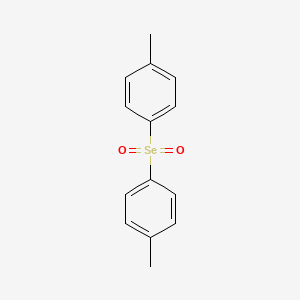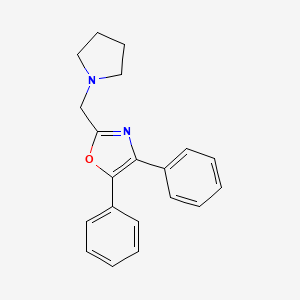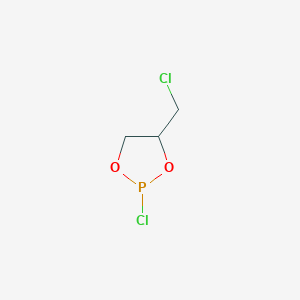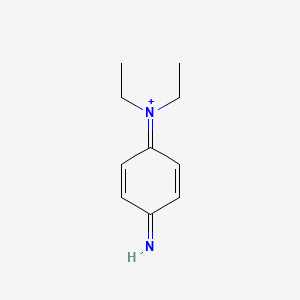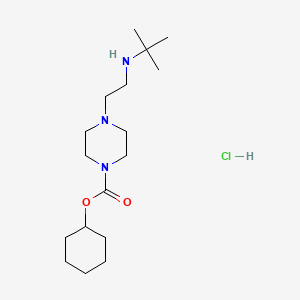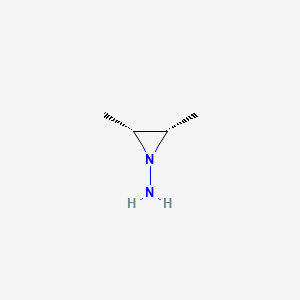![molecular formula C10H23O3PSi B14695010 Diethyl [3-(trimethylsilyl)prop-1-en-1-yl]phosphonate CAS No. 23859-75-8](/img/structure/B14695010.png)
Diethyl [3-(trimethylsilyl)prop-1-en-1-yl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [3-(trimethylsilyl)prop-1-en-1-yl]phosphonate is an organophosphorus compound that features a phosphonate group attached to a trimethylsilyl-substituted alkene
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [3-(trimethylsilyl)prop-1-en-1-yl]phosphonate typically involves the Horner-Wadsworth-Emmons olefination reaction. This reaction uses diethyl phosphonate and an appropriate aldehyde or ketone in the presence of a base, such as sodium hydride or potassium tert-butoxide, to form the desired product . The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to ensure high yields and selectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [3-(trimethylsilyl)prop-1-en-1-yl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine or phosphine oxide.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group, allowing for further functionalization.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acids, while reduction can produce phosphine oxides.
Aplicaciones Científicas De Investigación
Diethyl [3-(trimethylsilyl)prop-1-en-1-yl]phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, such as enzyme inhibitors.
Industry: It can be used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Diethyl [3-(trimethylsilyl)prop-1-en-1-yl]phosphonate involves its ability to participate in various chemical reactions due to the presence of the phosphonate group and the trimethylsilyl-substituted alkene. The phosphonate group can act as a nucleophile or electrophile, depending on the reaction conditions, while the trimethylsilyl group can be easily removed or substituted to introduce other functional groups .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl [3-(trimethylsilyl)prop-2-yn-1-yl]phosphonate: Similar structure but with an alkyne instead of an alkene.
Diethyl [3-(trimethylsilyl)prop-1-yn-1-yl]phosphonate: Another similar compound with a different position of the triple bond.
Uniqueness
Diethyl [3-(trimethylsilyl)prop-1-en-1-yl]phosphonate is unique due to its specific combination of a phosphonate group and a trimethylsilyl-substituted alkene. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .
Propiedades
Número CAS |
23859-75-8 |
|---|---|
Fórmula molecular |
C10H23O3PSi |
Peso molecular |
250.35 g/mol |
Nombre IUPAC |
3-diethoxyphosphorylprop-2-enyl(trimethyl)silane |
InChI |
InChI=1S/C10H23O3PSi/c1-6-12-14(11,13-7-2)9-8-10-15(3,4)5/h8-9H,6-7,10H2,1-5H3 |
Clave InChI |
JRQJUCDVIQEUTF-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C=CC[Si](C)(C)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


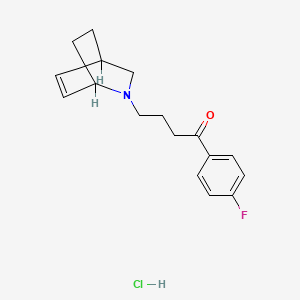
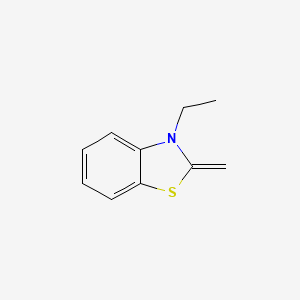
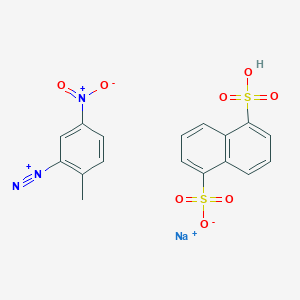
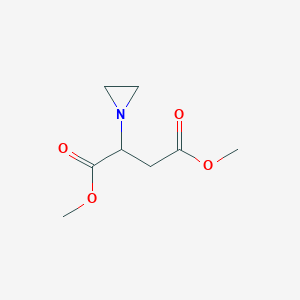
![Ethyl 3-amino-2-[ethoxycarbonyl-(ethoxycarbonylamino)amino]but-2-enoate](/img/structure/B14694972.png)
